Dihydrorhodamine 123: A Technical Guide to its Mechanism of Action and Application in Oxidative Stress Measurement
Dihydrorhodamine 123: A Technical Guide to its Mechanism of Action and Application in Oxidative Stress Measurement
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanism of action of Dihydrorhodamine 123 (DHR 123), a widely utilized fluorescent probe for the detection of intracellular reactive oxygen species (ROS) and reactive nitrogen species (RNS). This document details the underlying chemical principles, experimental protocols, and critical considerations for its effective use in research and drug development.
Core Mechanism of Action
Dihydrorhodamine 123 is the non-fluorescent, reduced form of the fluorescent dye Rhodamine 123 (R123).[1][2] Its utility as a probe for oxidative stress lies in its ability to be oxidized by specific reactive species, resulting in a significant increase in fluorescence.
The fundamental mechanism involves the following key steps:
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Cellular Uptake: As an uncharged molecule, DHR 123 can freely penetrate the cell membrane and enter the intracellular environment.[3][4]
-
Oxidation by ROS/RNS: Within the cell, DHR 123 is oxidized by various reactive species. While several species can contribute to this oxidation, peroxynitrite (ONOO⁻) has been identified as a particularly potent oxidant of DHR 123.[3][5][6][7] The role of other species such as superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂) in the direct oxidation of DHR 123 is less clear, with some evidence suggesting their involvement is dependent on the presence of cellular components like cytochrome c or iron (Fe²⁺).[4][8][9]
-
Conversion to Rhodamine 123: The oxidation of DHR 123 yields the highly fluorescent compound Rhodamine 123.[4][8][9]
-
Mitochondrial Accumulation: The resulting Rhodamine 123 is a cationic molecule that subsequently accumulates in the mitochondria, driven by the mitochondrial membrane potential.[10][11]
-
Fluorescence Detection: The accumulated Rhodamine 123 can be detected and quantified using various fluorescence-based techniques, including fluorimetry, flow cytometry, and fluorescence microscopy.[4][8][9]
Data Presentation
Table 1: Spectral Properties of Dihydrorhodamine 123 and Rhodamine 123
| Compound | Form | Fluorescent | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) |
| Dihydrorhodamine 123 | Reduced | No | N/A | N/A | N/A |
| Rhodamine 123 | Oxidized | Yes | ~500[4][8][9] | ~536[4][8][9] | 78,800 M⁻¹cm⁻¹ at 500 nm[4][8][9] |
Table 2: Recommended Reagent Concentrations and Incubation Times
| Parameter | Recommended Range | Cell Type/Application | Reference |
| DHR 123 Working Concentration | 5 - 10 µM | General cell culture | [3][12] |
| 0.05 µM | Human spermatozoa | [10] | |
| Incubation Time | 15 - 60 minutes | General cell culture | [4][8] |
| 20 minutes | Human spermatozoa | [10] | |
| Up to 90 minutes | Various cell lines (optimization recommended) | [3] | |
| Positive Control (Menadione) | 100 µM for 1 hour | HeLa cells | [1] |
| Negative Control (N-acetylcysteine) | 5 mM for 1 hour | HeLa cells | [1] |
Experimental Protocols
General Reagent Preparation
DHR 123 Stock Solution:
-
It is recommended to prepare a 10 mM stock solution in dimethylformamide (DMF).[1] Dimethyl sulfoxide (B87167) (DMSO) is not recommended as it may cause oxidation of the compound.[1]
-
Store the stock solution desiccated at -20°C, protected from light. The stock solution is stable for at least one month under these conditions.[1]
DHR 123 Working Solution:
-
Dilute the stock solution in complete cell culture medium to a final concentration of 5-10 µM.[12] The optimal concentration may need to be determined empirically for different cell types.
Protocol for Adherent Cells (Plate Reader Assay)
-
Seed adherent cells in a 24- or 96-well plate and culture until they reach the desired confluency.[3]
-
Optional: Treat cells with experimental compounds (inducers or inhibitors of ROS).
-
If treating with oxidizing agents, wash the cells three times with a suitable buffer (e.g., PBS or HBSS) to remove any residual compounds that could directly oxidize DHR 123.[1][12]
-
Remove the culture medium and add the DHR 123 working solution to each well.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.[1][12]
-
Measure the fluorescence using a microplate reader with excitation at approximately 485 nm and emission at approximately 528 nm.[3]
Protocol for Suspension Cells (Flow Cytometry)
-
Grow suspension cells to the desired density.
-
Optional: Treat cells with experimental compounds.
-
Centrifuge the cells to pellet them and wash with PBS.
-
Resuspend the cells in the DHR 123 working solution.
-
Incubate for 15-60 minutes at the cells' optimal temperature in the dark.[4][8]
-
Centrifuge the cells to pellet them and resuspend in PBS.
-
Analyze the cells immediately by flow cytometry, detecting the Rhodamine 123 signal in the appropriate channel (e.g., FITC channel).[10]
Mandatory Visualizations
Caption: The core mechanism of action of Dihydrorhodamine 123.
References
- 1. biotium.com [biotium.com]
- 2. abpbio.com [abpbio.com]
- 3. An In vitro Assay to Quantify Nitrosative Component of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cosmobiousa.com [cosmobiousa.com]
- 5. Peroxynitrite-mediated oxidation of dihydrorhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. Peroxynitrite-mediated oxidation of dihydrorhodamine 123 occurs in early stages of endotoxic and hemorrhagic shock and ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. bioquochem.com [bioquochem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. turkishimmunology.org [turkishimmunology.org]
- 12. file.medchemexpress.com [file.medchemexpress.com]
